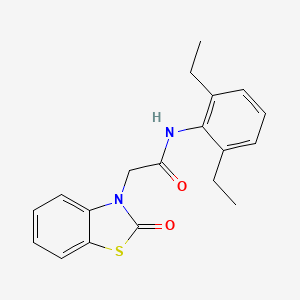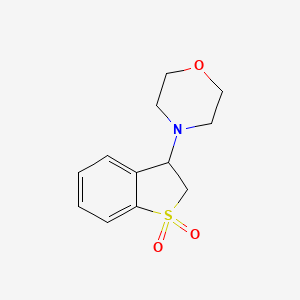
4-chloro-N-(2,4,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound that is commonly referred to as TCBZ. It is a benzimidazole anthelmintic drug that is used to treat parasitic infections in animals. TCBZ has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
科学的研究の応用
Antimicrobial Applications
4-chloro-N-(2,4,5-trichlorophenyl)benzamide derivatives have been explored for their antimicrobial properties. For instance, derivatives of thiourea containing 2,4,5-trichlorophenyl groups demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their ability to grow in biofilms. This indicates potential for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Pharmaceutical Synthesis
In the realm of pharmaceutical chemistry, this compound has been involved in the synthesis of compounds with potential medical applications. For example, a study on ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives revealed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most derivatives displaying non-cytotoxic nature towards human cancer cell lines. This suggests the utility of these compounds in anti-tubercular drug discovery (U. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, A. P. Nikalje, 2018).
Material Science
In the field of materials science, derivatives of this compound have been explored for enhancing the properties of materials. A study on UV-induced graft polymerization of acrylamide on cotton fabrics using benzophenone derivatives showcased the successful grafting of polyacrylamide, which imparted excellent antibacterial abilities to the treated fabrics (K. Hong, Ning Liu, Gang Sun, 2009).
Safety and Hazards
特性
IUPAC Name |
4-chloro-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-3-1-7(2-4-8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGXNCTLLMFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5554836.png)
![N-allyl-2,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5554843.png)

![N~1~-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5554854.png)
![methyl 2-methyl-5-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554887.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methylpropanamide](/img/structure/B5554889.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-(3-nitrobenzyl)oxime](/img/structure/B5554897.png)
![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5554909.png)
![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)